molecular formula C20H16ClNO B11953073 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline CAS No. 70627-51-9

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline

Cat. No.: B11953073
CAS No.: 70627-51-9
M. Wt: 321.8 g/mol
InChI Key: SBAFZHVHAYIGBC-UHFFFAOYSA-N
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Description

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline is an organic compound with the molecular formula C20H16ClNO It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, a methylene bridge, and a 4-chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline typically involves the condensation reaction between 4-chloroaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) can be used in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N-(4-bromo-3-chlorophenyl)amine
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N-(4-chlorophenyl)amine

Uniqueness

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline is unique due to its specific structural features, such as the benzyloxy group and the 4-chloroaniline moiety.

Properties

CAS No.

70627-51-9

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16ClNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2

InChI Key

SBAFZHVHAYIGBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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